molecular formula C25H22N2O6 B5295105 3-Hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-methoxybenzoyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one CAS No. 370576-65-1

3-Hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-methoxybenzoyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one

Cat. No.: B5295105
CAS No.: 370576-65-1
M. Wt: 446.5 g/mol
InChI Key: PLELJHUFMONTLN-XTQSDGFTSA-N
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Description

3-Hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-methoxybenzoyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C25H22N2O6 and its molecular weight is 446.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-methoxybenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one is 446.14778643 g/mol and the complexity rating of the compound is 747. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-Hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-methoxybenzoyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one is a complex organic compound with potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound's structure is characterized by several functional groups, including hydroxyl, methoxy, and pyridine moieties, which are known to influence its biological activity. The molecular formula is C20H20N2O5C_{20}H_{20}N_{2}O_{5} with a molecular weight of 368.38 g/mol. The compound can be represented as follows:

  • IUPAC Name: Ethyl 4-hydroxy-1-[(4-methoxyphenyl)methyl]-5-oxo-2-pyridin-3-yl-2H-pyrrole-3-carboxylate
  • SMILES: CCOC(=O)C1=C(O)C(=O)N(Cc2ccc(OC)cc2)C1c3cccnc3

Anticancer Properties

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of methoxyphenols have shown cytotoxic effects against various cancer cell lines. A study evaluating the structure-activity relationship (SAR) of related compounds revealed that the presence of methoxy groups enhances antiproliferative activity, likely due to increased lipophilicity and interaction with cellular targets .

Antioxidant Activity

The antioxidant capacity of this compound is attributed to its phenolic hydroxyl groups, which can scavenge free radicals and reduce oxidative stress. This property is essential in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Neuroprotective Effects

Compounds similar to this compound have been reported to exhibit neuroprotective effects. These effects are mediated through modulation of neurotransmitter systems and inhibition of neuroinflammation, making such compounds potential candidates for treating neurodegenerative diseases .

Study on Anticancer Activity

A recent investigation assessed the anticancer potential of a series of pyrrole-based compounds, including our target compound. The study demonstrated that these compounds significantly inhibited the growth of human cancer cell lines (e.g., A431 and HT29), with IC50 values comparable to established chemotherapeutics like doxorubicin. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Research on Antioxidant Properties

In another study focusing on antioxidant activity, the compound was tested against DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals. Results indicated a strong scavenging ability, supporting its potential use in formulations aimed at reducing oxidative stress in various health conditions .

Data Table: Summary of Biological Activities

Activity Mechanism Reference
AnticancerInduction of apoptosis
AntioxidantFree radical scavenging
NeuroprotectiveModulation of neurotransmitter systems

Properties

IUPAC Name

(4E)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O6/c1-32-18-8-5-16(6-9-18)23(29)21-22(17-7-10-19(28)20(12-17)33-2)27(25(31)24(21)30)14-15-4-3-11-26-13-15/h3-13,22,28-29H,14H2,1-2H3/b23-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLELJHUFMONTLN-XTQSDGFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=C(C=C4)O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=C(C=C4)O)OC)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

370576-65-1
Record name 3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-4-(4-METHOXYBENZOYL)-1-(3-PYRIDINYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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